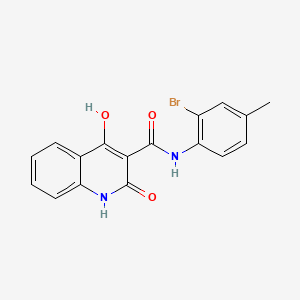![molecular formula C11H16O4S B13821956 Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate CAS No. 208337-83-1](/img/structure/B13821956.png)
Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
The synthesis of thiophene derivatives, including Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions .
化学反応の分析
Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Thiophene derivatives, including Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate, have significant applications in scientific research. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they exhibit various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .
作用機序
The mechanism of action of Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as suprofen and articaine . These compounds share a similar thiophene framework but differ in their substituents and pharmacological properties. For example, suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The unique structure of this compound contributes to its specific applications and effects .
特性
CAS番号 |
208337-83-1 |
|---|---|
分子式 |
C11H16O4S |
分子量 |
244.31 g/mol |
IUPAC名 |
ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C11H16O4S/c1-2-15-11(14)10-6-5-9(16-10)4-3-8(13)7-12/h5-6,8,12-13H,2-4,7H2,1H3/t8-/m1/s1 |
InChIキー |
LPCMJARXPCVXIA-MRVPVSSYSA-N |
異性体SMILES |
CCOC(=O)C1=CC=C(S1)CC[C@H](CO)O |
正規SMILES |
CCOC(=O)C1=CC=C(S1)CCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B13821883.png)
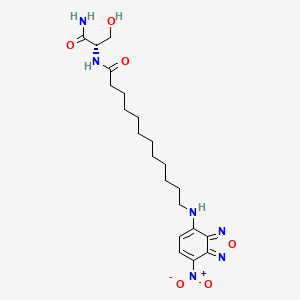
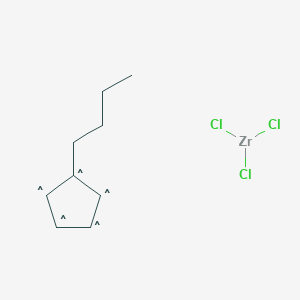
![2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone](/img/structure/B13821903.png)
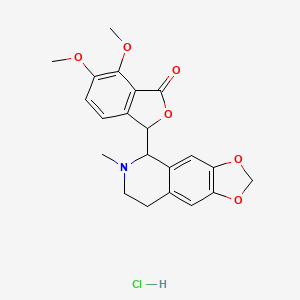
![(4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B13821906.png)
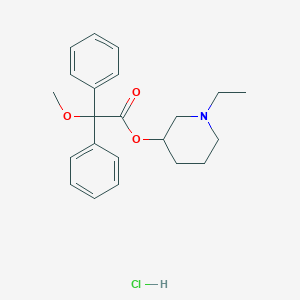
![[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B13821913.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13821914.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13821922.png)
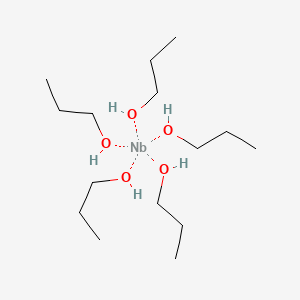
![calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B13821942.png)

